3-((4-Methoxyphenyl)amino)-1-(m-tolyl)pyrrolidine-2,5-dione

Description

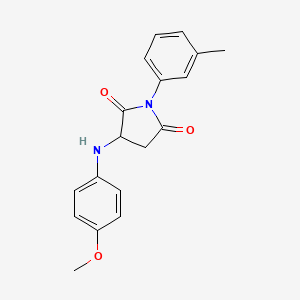

3-((4-Methoxyphenyl)amino)-1-(m-tolyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 4-methoxyphenylamino substituent at position 3 and an m-tolyl (3-methylphenyl) group at position 1. The molecular formula is C₁₉H₂₀N₂O₃, with a molecular weight of 324.37 g/mol . The m-tolyl substituent introduces steric bulk, which may affect binding affinity and metabolic stability.

Properties

IUPAC Name |

3-(4-methoxyanilino)-1-(3-methylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-4-3-5-14(10-12)20-17(21)11-16(18(20)22)19-13-6-8-15(23-2)9-7-13/h3-10,16,19H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIFLVAOUNFAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((4-Methoxyphenyl)amino)-1-(m-tolyl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. With the molecular formula and a molecular weight of approximately 310.35 g/mol, this compound is characterized by its unique pyrrolidine structure, which has been shown to exhibit various pharmacological properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that related pyrrolidine derivatives can possess significant antibacterial properties against various pathogens.

- Anticancer Properties : Certain analogs of pyrrolidine compounds have demonstrated cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in experimental models.

Antimicrobial Activity

A comparative study involving several pyrrolidine derivatives highlighted the antimicrobial efficacy of compounds with similar structures. For instance, a related compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring 17 mm and 15 mm respectively (Table 1) .

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 17 |

| S. aureus | 15 |

Anticancer Activity

In vitro studies have assessed the cytotoxicity of pyrrolidine derivatives against various cancer cell lines. For example, a study found that certain analogs showed promising results against breast cancer cell lines (MCF-7), indicating potential for further development as anticancer agents .

The biological activity of this compound may be attributed to its ability to interact with biological targets at the molecular level. The presence of the methoxy and amino groups enhances its interaction with cellular receptors or enzymes involved in disease pathways.

Case Studies and Research Findings

- Antimicrobial Screening : A series of pyrrolidine derivatives were synthesized and screened for antimicrobial activity. The results indicated that modifications in the substituents significantly impacted their efficacy against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assays : In studies utilizing human cancer cell lines, certain pyrrolidine derivatives demonstrated significant cytotoxic effects, suggesting that structural variations could optimize their therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine-2,5-dione Derivatives

The biological and physicochemical properties of pyrrolidine-2,5-dione derivatives are highly dependent on substituents at positions 1 and 3. Below is a comparative analysis with key analogs:

Key Observations

Substituent Effects on Bioactivity :

- Electron-donating groups (e.g., 4-methoxy) enhance lipophilicity and CNS penetration .

- Bulky substituents (e.g., m-tolyl) may reduce metabolic clearance but increase steric hindrance in receptor binding .

- Heterocyclic moieties (e.g., thiophene, indole) improve anticonvulsant and receptor-binding profiles .

Linker Optimization :

- Derivatives with methylene linkers (e.g., propyl chains) show higher anticonvulsant activity than acetamide-linked analogs .

- Longer linkers (e.g., bromoalkyl chains) in indole derivatives improve dual 5-HT1A/SERT affinity .

Pharmacological Profiles: Anticonvulsant activity: Thiophene derivatives (e.g., compound 4 in ) outperform reference drugs (valproic acid) in rodent models .

Safety and Handling: Analogous compounds (e.g., 3-(2-aminoethylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione) require stringent safety protocols due to reactive functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.